

# Tirabrutinib IC50 Values Against Key Kinases

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## Compound Focus: Tirabrutinib

CAS No.: 1351636-18-4

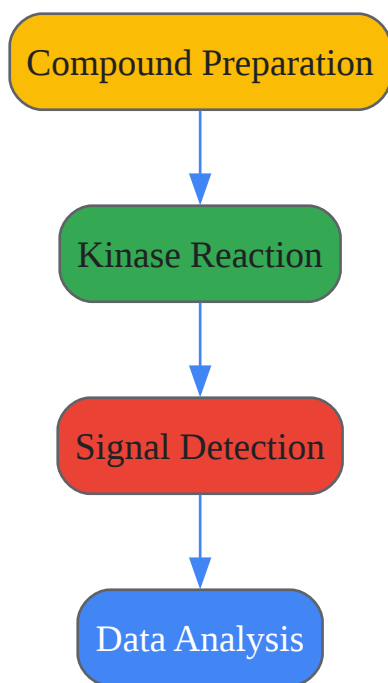
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Kinase Target	IC50 Value	Experimental Context
BTK (Primary Target)	6.8 nM [1]	In vitro kinase assay
BMX	6 nM [1]	In vitro kinase assay
TEC	48 nM [1]	In vitro kinase assay
TXK	92 nM [1]	In vitro kinase assay
BLK	0.3 µM [1]	In vitro kinase assay
ERBB4	0.77 µM [1]	In vitro kinase assay
EGFR	3.02 µM [1]	In vitro kinase assay
JAK3	5.52 µM [1]	In vitro kinase assay
ERBB2 (HER2)	7.31 µM [1]	In vitro kinase assay

## Experimental Protocols for Key Data

The IC50 values in the table were primarily generated through standardized **in vitro kinase assays** [2] [3]. The following workflow outlines the general process for these core experiments:



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*General workflow for in vitro kinase assays used to determine IC50 values.*

- **Compound Preparation:** **Tirabrutinib** is dissolved in DMSO to create a high-concentration stock solution, which is then serially diluted in an assay buffer to achieve a range of final test concentrations (e.g., from nanomolar to micromolar), with a typical final DMSO concentration of 1% [2] [3].
- **Kinase Reaction:** The diluted compound is pre-incubated with a purified kinase solution (e.g., BTK) for a set time (e.g., 30-60 minutes) at room temperature. The kinase reaction is then initiated by adding a substrate/ATP/metal cation solution. The reaction proceeds for a defined period (1 to 5 hours), with ATP concentrations typically set at the  $K_m$  value for each specific kinase [2] [3].
- **Signal Detection & Data Analysis:** Kinase activity is measured using a mobility shift assay (MSA) or a fluorescence-based assay (e.g., Z'-Lyte). The percent inhibition at each compound concentration is calculated, and a log-concentration-response curve is fitted using a four-parameter logistic equation to determine the IC50 value [2] [3].

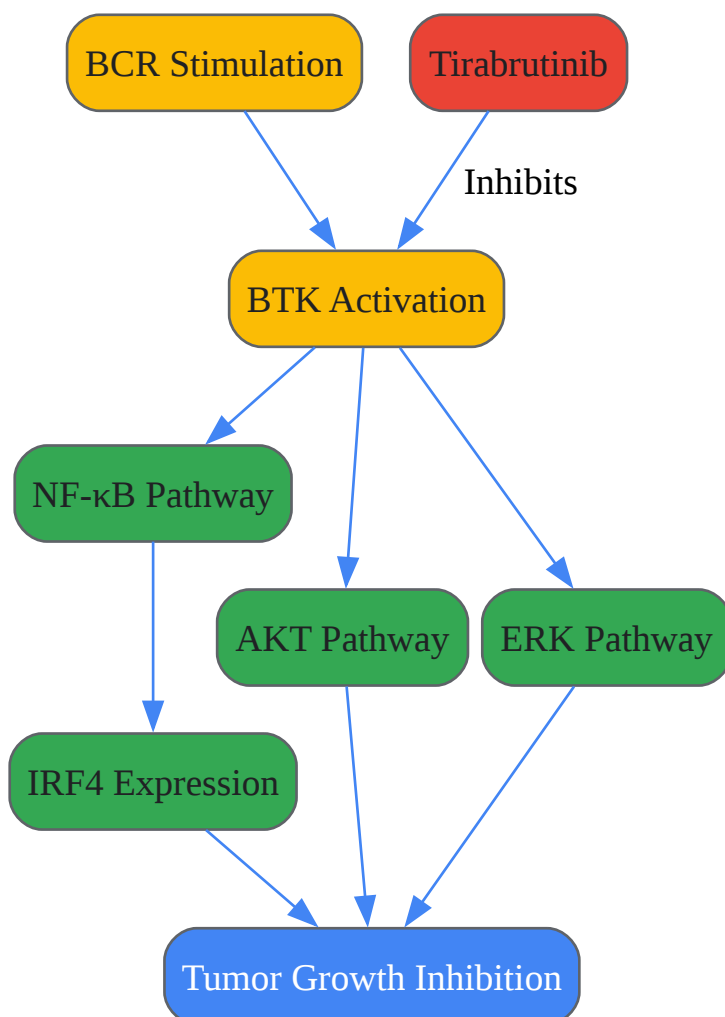
## Mechanism of Action and Selectivity

**Tirabrutinib** is an **irreversible inhibitor** that forms a covalent bond with the cysteine-481 residue in the BTK kinase domain, providing sustained target inhibition [4]. Its high selectivity is a key feature differentiating it from first-generation BTK inhibitors like ibrutinib.

- **Kinase Selectivity Profiling:** Large-scale biochemical profiling (KINOMEscan) against a panel of hundreds of kinases showed that **tirabrutinib**, at a concentration of 300 nM, bound predominantly to kinases sharing a homologous cysteine residue (BTK, BMX, TEC, TXK, etc.), demonstrating a highly selective profile [2] [3].
- **Cellular Selectivity:** In human peripheral blood mononuclear cell (PBMC) assays, **tirabrutinib** potently inhibited B-cell activation (induced by anti-IgM) while showing minimal effects on T-cell activation (induced by anti-CD3/CD28), confirming its cellular selectivity for B-cell receptor signaling over other pathways [2] [3].

## Downstream Signaling and Anti-Tumor Mechanism

In ABC-DLBCL models, **tirabrutinib**'s inhibition of BTK disrupts key survival and proliferation signals, demonstrating its on-target mechanism of action.



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**Tirabrutinib** inhibits BTK to block multiple downstream pro-survival pathways.

- **Phosphoproteomics:** Analysis in ABC-DLBCL cell lines revealed that **tirabrutinib** treatment caused significant downregulation of phosphorylation in proteins within the **ERK and AKT signaling pathways**, both critical for cell growth and survival [2] [3].
- **Transcriptomics:** Gene expression analysis further showed that **tirabrutinib** reduced signatures of **IRF4**, a transcription factor downstream of NF-κB that is essential for the survival of certain B-cell lymphomas [2] [3].

## Key Differentiating Factors from Other BTK Inhibitors

- **Superior Selectivity vs. Ibrutinib:** Direct comparisons show **tirabrutinib** has a cleaner kinase profile than the first-generation inhibitor ibrutinib, which potently inhibits other kinases like ERBB2 and ERBB4, linked to adverse effects like atrial fibrillation [2] [5] [3].
- **Inactivation Kinetics:** A detailed biochemical study using inactivation efficiency ( $k_{inact}/K_i$ ) as a metric reported a value of  $2.4 \pm 0.6 \times 10^4 \text{ M}^{-1}\text{s}^{-1}$  for **tirabrutinib** against BTK, highlighting subtle but potentially clinically relevant differences in potency and selectivity among irreversible BTK inhibitors [4].

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## References

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